Lithium;3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate
Description
Lithium;3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound featuring a fused imidazo-pyridine core with a carboxylate group and a lithium counterion. These compounds are typically synthesized via multicomponent or one-pot reactions, as seen in related studies . The carboxylate group enhances solubility in polar solvents, and the lithium ion may further modify its physicochemical properties, such as ionic conductivity or stability. Such derivatives are often explored for pharmaceutical applications, including antibacterial activity, as demonstrated by structurally similar hydrazone derivatives .
Properties
IUPAC Name |
lithium;3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.Li/c1-6-8(9(12)13)10-7-4-2-3-5-11(6)7;/h2-5H2,1H3,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXYPJBKIGHGMY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(N=C2N1CCCC2)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11LiN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2411315-26-7 | |
| Record name | lithium(1+) 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate typically involves the reaction of 3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions to ensure complete conversion to the lithium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Lithium;3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazo[1,2-a]pyridine ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-2-carboxylic acid derivatives, while reduction may produce tetrahydroimidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Lithium;3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Mechanism of Action
The mechanism of action of lithium;3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. Lithium ions are known to affect various cellular processes, including signal transduction and neurotransmitter release. The imidazo[1,2-a]pyridine ring system may interact with specific enzymes or receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Key Observations :
- The lithium carboxylate group in the target compound distinguishes it from ester-based analogs (e.g., 1l, 12), which may exhibit lower solubility in aqueous media .
Physicochemical Properties
Physical properties vary significantly based on functional groups and counterions:
Notes:
- Ionic lithium salts (e.g., target compound) typically exhibit higher melting points and solubility in polar solvents compared to neutral esters (e.g., 1l, 12) .
- Bulky substituents (e.g., 4-nitrophenyl in 1l) reduce solubility due to increased hydrophobicity .
Structural Similarity Analysis ()
lists compounds with similarity scores to the target’s core structure:
- Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate (Similarity: 0.76): Pyrazine vs. pyridine core alters electronic properties.
- Ethyl imidazo[1,2-a]pyridine-3-carboxylate (Similarity: 0.80): Lacks tetrahydro saturation, reducing ring rigidity.
These analogs highlight the importance of ring saturation and heteroatom positioning in modulating chemical behavior.
Biological Activity
Lithium; 3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C9H11LiN2O2
- Molecular Weight : 195.17 g/mol
- IUPAC Name : Lithium 3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate
This compound features a tetrahydroimidazo[1,2-a]pyridine core that contributes to its diverse biological activities.
Mechanisms of Biological Activity
Lithium; 3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate exhibits multiple mechanisms through which it exerts its biological effects:
- Inhibition of Heparanase : The compound has been identified as a potent inhibitor of heparanase (HPSE1), an enzyme implicated in cancer progression and kidney diseases. Inhibiting HPSE1 can potentially reduce tumor metastasis and improve renal function by modulating extracellular matrix degradation .
- Modulation of Gαq Protein Activity : The compound interacts with Gαq proteins that play a crucial role in various signaling pathways. This interaction can influence cellular processes such as proliferation and apoptosis .
- Antimicrobial and Anticancer Properties : Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer effects by influencing gene expression and cellular signaling pathways .
Table 1: Summary of Biological Activities
Case Study 1: Heparanase Inhibition in Cancer Therapy
In a study focusing on the development of HPSE1 inhibitors, lithium; 3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate was shown to have enhanced selectivity for HPSE1 over other glucuronidases. This selectivity is crucial for minimizing side effects in therapeutic applications targeting cancer metastasis .
Case Study 2: Modulation of Gαq Proteins
Research has demonstrated that compounds similar to lithium; 3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate can effectively silence Gαq protein activity. This silencing leads to reduced activation of G protein-coupled receptors (GPCRs), which are involved in numerous physiological processes including heart rate regulation and neurotransmitter release .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing lithium 3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves cyclization of precursors (e.g., 2-aminopyridines with α-haloketones) followed by hydrolysis of the ester group to form the lithium carboxylate salt. For example, hydrogenation of imidazo[1,2-a]pyridine derivatives (e.g., ethyl esters) under H₂ with Pd/C catalysts can yield tetrahydro derivatives . Bromination at the 3-position (using Br₂ or pyridinium tribromide) may precede ester hydrolysis .
- Optimization : Yield depends on solvent choice (e.g., THF/ethanol mixtures), temperature (e.g., 105°C for bromination), and catalyst loading. Purity is enhanced via column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Techniques :
- 1H/13C NMR : Confirms ring saturation (e.g., methylene protons at δ 1.8–2.0 ppm) and carboxylate lithium resonance .
- HRMS : Validates molecular weight (e.g., [M+Li]+ ion) with <5 ppm error .
- IR : Identifies carboxylate C=O stretching (~1690 cm⁻¹) and Li-O bonding .
Q. What preliminary biological activities have been observed for structurally related imidazo[1,2-a]pyridine derivatives?
- Antimycobacterial Activity : Methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate derivatives show MIC values <10 µM against Mycobacterium tuberculosis .
- Cytotoxicity : Ethyl 6-(trifluoromethyl) derivatives exhibit IC₅₀ values of 2–5 µM in cancer cell lines (e.g., MCF-7) via apoptosis induction .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanism of action of this lithium salt in modulating enzyme or receptor activity?
- Methodology :
- Molecular Docking : Compare binding affinity with targets like CFTR (cystic fibrosis transmembrane regulator) using analogs (e.g., trifluoromethyl-substituted derivatives) .
- Kinetic Assays : Measure inhibition constants (Ki) for enzymes (e.g., kinases) using fluorescence polarization .
- SAR Studies : Introduce substituents (e.g., Br, CF₃) at the 3- or 6-positions to assess impact on bioactivity .
Q. How can structural contradictions in biological activity data (e.g., cytotoxicity vs. antimycobacterial effects) be resolved?
- Approach :
- Metabolic Profiling : Use LC-MS to identify metabolites in different cell lines, which may explain divergent activities .
- Selectivity Screening : Test against panels of related enzymes/receptors (e.g., kinase isoforms) to pinpoint target specificity .
- Crystallography : Solve co-crystal structures with targets (e.g., bacterial DHFR) to validate binding modes .
Q. What strategies optimize the compound’s stability under varying storage conditions?
- Stability Data : Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylate degrades by 15% after 6 months at 25°C but remains stable at 2–8°C in sealed, dry environments .
- Mitigation : Use desiccants (silica gel) and inert atmospheres (N₂) during storage. Monitor via HPLC for degradation products (e.g., free carboxylic acid) .
Methodological Tables
Key Considerations for Researchers
- Data Contradictions : Address discrepancies (e.g., varying IC₅₀ values) by standardizing assay protocols (e.g., ATP levels for cytotoxicity) .
- Advanced Modifications : Introduce bioisosteres (e.g., replacing Br with CF₃) to enhance metabolic stability .
- Ethical Handling : Follow GHS guidelines (H302, H315) for toxicity and PPE requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
